molecular formula C10H13NO3S B14894406 Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate

Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate

Cat. No.: B14894406
M. Wt: 227.28 g/mol
InChI Key: BVWPVJZOWUMQGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 2-methoxy-6-methyl-4-(methylthio)nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the methylthio group can interact with thiol-containing enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, lacking the methoxy and methylthio groups.

    2-Methoxy-6-methyl-4-(methylthio)pyridine: Similar structure but without the ester functionality.

    Methyl 2-methoxy-4-methyl-6-(methylthio)benzoate: A benzoate derivative with similar functional groups.

Uniqueness

Methyl 2-methoxy-6-methyl-4-(methylthio)nicotinate is unique due to its combination of methoxy, methyl, and methylthio groups attached to a nicotinate core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl 2-methoxy-6-methyl-4-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO3S/c1-6-5-7(15-4)8(10(12)14-3)9(11-6)13-2/h5H,1-4H3

InChI Key

BVWPVJZOWUMQGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OC)C(=O)OC)SC

Origin of Product

United States

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